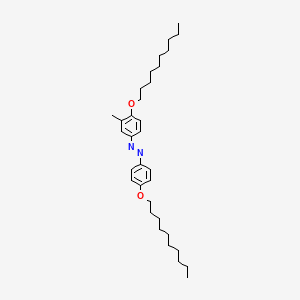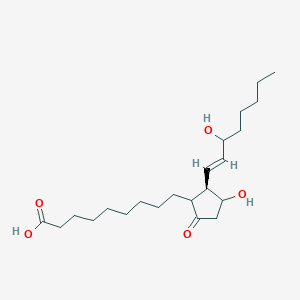
4-Hydroxy-3-methoxybenzaldehyde oxime
Overview
Description
4-Hydroxy-3-methoxybenzaldehyde, also known as vanillin, is one of the most popular flavors with wide applications in food, fragrance, and pharmaceutical industries . It is the major component of vanilla products .
Synthesis Analysis
Vanillin biotechnology has emerged as a sustainable and cost-effective alternative to supply vanillin . The key challenges in using microorganisms for vanillin production have been addressed, and promising approaches for improving vanillin production with a special focus on chassis development, pathway construction, and process optimization have been provided .Molecular Structure Analysis
The molecular formula of 4-Hydroxy-3-methoxybenzaldehyde is C8H8O3 . The molecular weight is 152.1473 .Chemical Reactions Analysis
4-Hydroxy-3-methoxybenzaldehyde undergoes condensation with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide to yield Schiff-bases . It also undergoes condensation reaction with 1-azabicyclo [2.2.2]octan-3-one to give (Z)-2- (3-hydroxy-4-methoxybenzylidene)-1-azabicyclo [2.2.2]octan-3-one .Physical And Chemical Properties Analysis
The organic co-crystal 4-hydroxy-3-methoxybenzaldehyde (vanillin) nicotinamide (4H3MN) has been grown by slow evaporation method using ethanol solvent . The structural parameters and crystalline nature occurring in the co-crystal were analyzed by X-ray diffraction techniques .Scientific Research Applications
1. Crystal Structure Analysis
Gomes et al. (2018) studied the crystal structures of four methoxybenzaldehyde oxime derivatives, including 2-methoxybenzaldehyde oxime and others. These compounds demonstrated various conformations and hydrogen-bonding patterns, highlighting their significance in crystallography and molecular structure analysis (Gomes et al., 2018).
2. Biochemical Pharmacology
In a study by Pham-Huu-Chanh et al. (1970), 4-hydroxy-3-methoxybenzaldehyde oxime (referred to as orthovanillin oxime) was investigated for its metabolic pathways. The study found that it is primarily excreted through the urinary pathway, largely unchanged, but traces of the corresponding acids are found (Pham-Huu-Chanh et al., 1970).
3. Kinetics and Hydrolysis Studies
O'Ferrall and O'Brien (2004) explored the interconversion and hydrolysis of (E)- and (Z)-oximes of p-methoxybenzaldehyde in aqueous solutions, providing valuable insights into the chemical behavior and stability of such compounds (O'Ferrall & O'Brien, 2004).
4. Spectral Characteristics Analysis
Rajendiran and Balasubramanian (2008) conducted a study on the absorption and fluorescence spectral characteristics of 4-hydroxy-3-methoxybenzaldehyde. Their research contributes to understanding the photophysical properties of this compound, which is useful in fields like photochemistry and optical materials (Rajendiran & Balasubramanian, 2008).
5. Antimicrobial and Antioxidant Activities
A study by Jang et al. (2010) revealed that 4-hydroxy-3-methoxybenzaldehyde exhibits anti-inflammatory and analgesic activities. The study also explored its effects on asthmatic responses, highlighting its potential in therapeutic applications (Jang et al., 2010).
6. Electrochemical Sensing Applications
Manikandan et al. (2022) explored the applications of a selective and sensitive electrochemical sensor for the detection of vanillin, which is composed of 4-hydroxy-3-methoxybenzaldehyde. This research emphasizes the compound's role in analytical chemistry, particularly in food quality and safety analysis (Manikandan et al., 2022).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Oximes in general are known to interact with aldehydes and ketones .
Mode of Action
4-Hydroxy-3-methoxybenzaldehyde oxime, like other oximes, is formed through the reaction of an aldehyde or ketone with hydroxylamine . In this process, the nitrogen atom in the hydroxylamine acts as a nucleophile, attacking the partially positive carbon atom in the carbonyl group of the aldehyde or ketone . This results in the formation of an oxime, a process that is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
The formation of oximes can impact the concentrations of aldehydes and ketones in the system, potentially affecting pathways in which these compounds are involved .
Result of Action
The formation of oximes can result in the removal of aldehydes and ketones from the system, which could have downstream effects depending on the roles of these compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction of aldehydes and ketones with hydroxylamine to form oximes is influenced by factors such as temperature, pH, and the presence of other reactive species .
Properties
IUPAC Name |
4-(hydroxyiminomethyl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8-4-6(5-9-11)2-3-7(8)10/h2-5,10-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJVVYVLHWMYAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70951393 | |
| Record name | 4-[(Hydroxyimino)methyl]-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2874-33-1 | |
| Record name | 4-[(Hydroxyimino)methyl]-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3,4-Dichlorophenoxy)methyl]piperidine HCl](/img/structure/B1496643.png)









![(2S)-(11bS)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B1496679.png)


